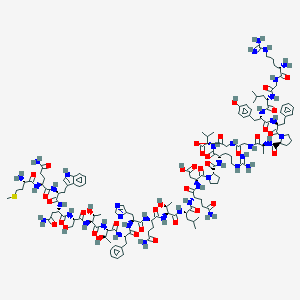
1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane involves the reaction of Cl2PCH2CH2PCl2 with 2-[(trimethylsilyl)methyl]pyridine, yielding the ligand with high efficiency. This procedure offers a pathway to obtain chelating complexes with metals such as palladium, showcasing the ligand's ability to form stable and structurally defined complexes with square-planar [Pd@Cl2P2] geometry (Baranov et al., 2022).
Molecular Structure Analysis
The molecular structure of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane-based complexes has been elucidated through various crystallographic studies. For instance, the structure of a PdCl2-based complex was determined, revealing a square-planar geometry that underscores the ligand's ability to act as an effective chelator for metal ions, facilitating the formation of complexes with defined geometries and potentially unique properties (Baranov et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane are highlighted by its ability to form stable complexes with metals. This is exemplified in its interaction with Pd(COD)Cl2, leading to a chelating complex that demonstrates the ligand's strong affinity for palladium and its potential utility in catalysis and materials science (Baranov et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
1,2-Bis(bis(pyridin-2-ylmethyl)phosphino)ethane has been synthesized and its complex with PdCl2 studied. The compound displays a square-planar [Pd@Cl2P2] geometry, illustrating its potential in coordination chemistry and crystallography (Baranov, Sukhikh, & Artem’ev, 2022).
Reaction with Alkynes
This compound is used in uncatalyzed [2+2] cycloaddition reactions of alkynes, offering a metal-free, room-temperature protocol for synthesizing substituted cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Copper Complex Formation
The reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane produces a dimeric compound with both bridging and chelating ligands. This showcases its utility in the synthesis of complex metallic structures (Castro et al., 1996).
Co-crystal Formation
The formation of co-crystals with 4-alkoxybenzoic acids demonstrates its applicability in crystal engineering and molecular design (Tabuchi, Gotoh, & Ishida, 2015).
Electropolymerisation
This compound plays a role in electropolymerisation processes, contributing to the development of functionalised films with specific optical and electrooptic responses. This can be crucial for materials science and nanotechnology applications (Facchetti et al., 2006).
Ligand Synthesis
It serves as a ligand in the synthesis of various macrocyclic and polynuclear metal complexes, highlighting its versatility in inorganic synthesis (Wu et al., 2012).
Catalysis
The compound is utilized in catalytic processes, such as the synthesis of imidazopyridine-based cations, demonstrating its potential in organic synthesis and catalysis (Moreno-Olivares, Cervantes, & Tiburcio, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLNXAZZONXIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328004 | |
| Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(di(pyridin-2-yl)phosphino)ethane | |
CAS RN |
106308-26-3 | |
| Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)



